2-((4-Aminophenyl)sulfonamido)benzo[d]thiazole-6-carboxylic acid
CAS No.: 854060-37-0
Cat. No.: VC6237728
Molecular Formula: C14H11N3O4S2
Molecular Weight: 349.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 854060-37-0 |
|---|---|
| Molecular Formula | C14H11N3O4S2 |
| Molecular Weight | 349.38 |
| IUPAC Name | 2-[(4-aminophenyl)sulfonylamino]-1,3-benzothiazole-6-carboxylic acid |
| Standard InChI | InChI=1S/C14H11N3O4S2/c15-9-2-4-10(5-3-9)23(20,21)17-14-16-11-6-1-8(13(18)19)7-12(11)22-14/h1-7H,15H2,(H,16,17)(H,18,19) |
| Standard InChI Key | CBTUNGRYSSNAGN-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1N)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)O |
Introduction
Structural Elucidation and Physicochemical Properties
Molecular Architecture and Key Functional Groups
The core structure of 2-((4-aminophenyl)sulfonamido)benzo[d]thiazole-6-carboxylic acid consists of a benzothiazole ring substituted at the 6-position with a carboxylic acid group and at the 2-position with a sulfonamide-linked 4-aminophenyl moiety. The benzothiazole scaffold, a bicyclic system combining benzene and thiazole rings, confers rigidity and electronic diversity, while the sulfonamide bridge (-SO₂NH-) enhances hydrogen-bonding capacity and metabolic stability . The carboxylic acid group at position 6 introduces pH-dependent solubility and metal-chelating potential, critical for interactions with biological targets.
Comparative analysis with the analog 2-(4-aminophenyl)-1,3-benzothiazole-6-carboxylic acid (PubChem CID: 3665766) highlights the impact of the sulfonamide substituent. The addition of the -SO₂NH- group increases the molecular weight by 79.07 g/mol and alters the electronic profile, as evidenced by differences in predicted logP values and hydrogen-bond donor/acceptor counts .
Table 1: Structural Comparison with Analogous Compounds
| Property | Target Compound | 2-(4-Aminophenyl)-1,3-benzothiazole-6-carboxylic Acid |
|---|---|---|
| Molecular Formula | C₁₄H₁₁N₃O₄S₂ | C₁₄H₁₀N₂O₂S |
| Molecular Weight (g/mol) | 349.38 | 270.31 |
| Hydrogen Bond Donors | 3 | 2 |
| Hydrogen Bond Acceptors | 7 | 4 |
| Key Functional Groups | Sulfonamide, Carboxylic Acid | Carboxylic Acid |
Synthetic Pathways and Optimization Strategies
Retrosynthetic Analysis and Stepwise Assembly
The synthesis of 2-((4-aminophenyl)sulfonamido)benzo[d]thiazole-6-carboxylic acid likely involves a multi-step sequence:
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Benzothiazole Core Formation: Cyclization of 2-amino-5-carboxybenzenethiol with a suitable carbonyl source, such as 4-nitrobenzaldehyde, under acidic conditions generates the 6-carboxybenzothiazole intermediate .
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Sulfonamide Coupling: Reaction of the benzothiazole amine with 4-nitrobenzenesulfonyl chloride introduces the sulfonyl group, followed by nitro reduction to yield the 4-aminophenyl substituent . Microwave-assisted coupling using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane has been demonstrated for analogous sulfonamide-benzothiazole systems, achieving yields up to 71% .
Critical challenges include preserving the acid-labile benzothiazole ring during sulfonylation and ensuring regioselective functionalization. Purification via sequential washes with hydrochloric acid, sodium bicarbonate, and brine, as described for related compounds, effectively removes unreacted substrates and byproducts .
Biological Activity and Mechanistic Insights
Enzyme Inhibition Profiles
Dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) has been reported for benzothiazole-phenyl sulfonamides, with IC₅₀ values in the nanomolar range . Molecular docking studies suggest the sulfonamide group interacts with catalytic residues (e.g., Asp335 in sEH), while the benzothiazole core occupies hydrophobic pockets. These findings imply potential anti-inflammatory and analgesic applications for the target compound .
Table 2: Theoretical Biological Activities Based on Structural Analogs
Comparative Analysis with Heterocyclic Derivatives
Thiazole vs. Oxazole Bioisosteres
Replacing the benzothiazole sulfur with oxygen (yielding oxazole analogs) reduces planarity and electron density, often diminishing antimicrobial efficacy. For example, oxazole derivatives of similar sulfonamides show 2–4 fold lower activity against Gram-positive bacteria compared to thiazole counterparts . This underscores the importance of the sulfur atom in modulating redox interactions and target binding.
Role of Substituent Positioning
The 6-carboxylic acid group’s orientation significantly affects solubility and target engagement. Para-substituted analogs demonstrate superior pharmacokinetic profiles compared to ortho- or meta-substituted variants, likely due to reduced steric hindrance and optimized hydrogen-bonding networks .
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